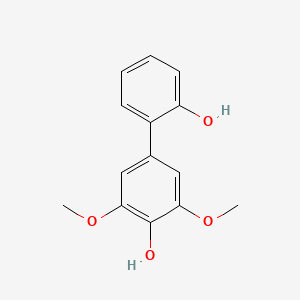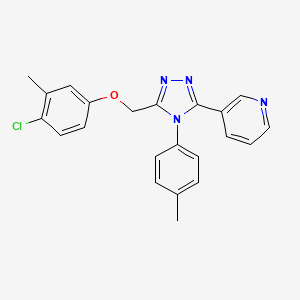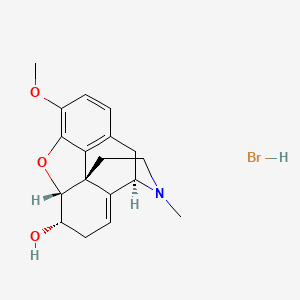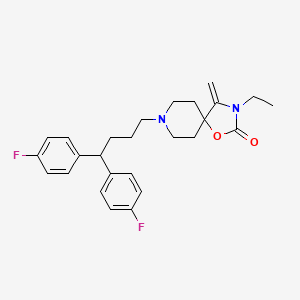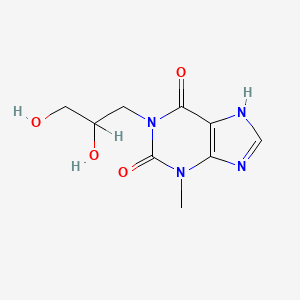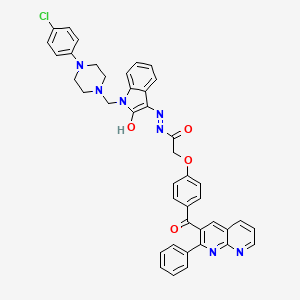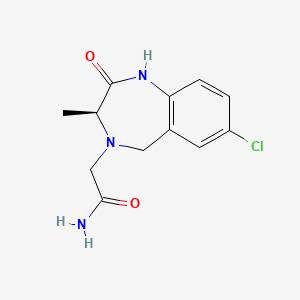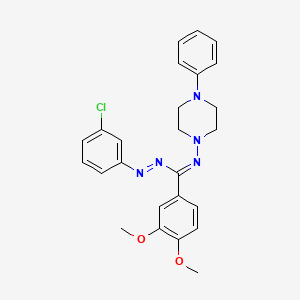
Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- is a modified nucleoside derived from guanosine. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, replaced by a hydroxymethyl group at the 3’ position. This structural modification imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- typically involves the selective removal of hydroxyl groups from guanosine. One common method is the use of protecting groups to mask the hydroxyl groups, followed by selective deprotection and reduction reactions. For example, the use of silyl protecting groups can facilitate the selective removal of hydroxyl groups under mild conditions.
Industrial Production Methods
Industrial production of Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, chromatography, and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce methyl derivatives.
Applications De Recherche Scientifique
Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating viral infections and other diseases.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mécanisme D'action
The mechanism of action of Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may inhibit viral replication by acting as a chain terminator during nucleic acid synthesis. Molecular targets include viral polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine: The parent compound with hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxyguanosine: Lacks hydroxyl groups at the 2’ and 3’ positions but does not have the hydroxymethyl group.
3’-Deoxy-3’-fluoroguanosine: Contains a fluorine atom at the 3’ position instead of a hydroxymethyl group.
Uniqueness
Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group at the 3’ position, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interactions with enzymes and other biomolecules, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
133713-61-8 |
|---|---|
Formule moléculaire |
C11H15N5O4 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
2-amino-9-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(3-18)20-7/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 |
Clé InChI |
ZNUYNHNZXDVSQO-FSDSQADBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



